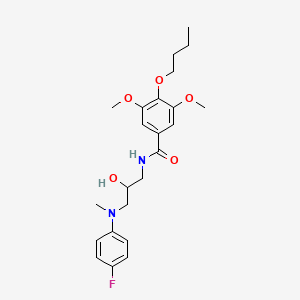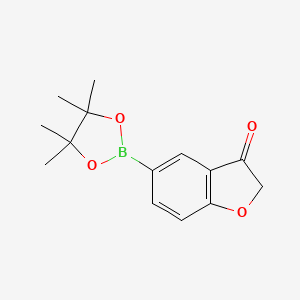
Lys(ivDde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lys(ivDde) involves the protection of the lysine amino group with the ivDde group. The ivDde group is introduced to the lysine molecule through a reaction with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under basic conditions .
Industrial Production Methods
In industrial settings, the production of Lys(ivDde) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure the stability of the ivDde protecting group .
Análisis De Reacciones Químicas
Types of Reactions
Lys(ivDde) undergoes several types of chemical reactions, including:
Deprotection Reactions: The ivDde group can be selectively removed using 2% hydrazine in dimethylformamide (DMF).
Substitution Reactions: The amino group of lysine can react with various carboxylic acid-functionalized moieties after the removal of the ivDde group.
Common Reagents and Conditions
Deprotection: 2% hydrazine in DMF is commonly used to remove the ivDde group.
Substitution: Carboxylic acids or their derivatives are used to modify the amino group of lysine.
Major Products Formed
The major products formed from these reactions include modified peptides and proteins with specific functional groups introduced at the lysine residue .
Aplicaciones Científicas De Investigación
Lys(ivDde) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Lys(ivDde) involves the selective protection and deprotection of the lysine amino group. The ivDde group protects the amino group from reacting with other reagents during the synthesis process.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Dde)-OH: Similar to Lys(ivDde) but less stable to piperidine.
Fmoc-Lys(Mmt)-OH: Another orthogonally-protected lysine derivative used in SPPS.
Fmoc-Lys(Alloc)-OH: Used for selective deprotection with palladium catalysts.
Uniqueness
Lys(ivDde) is unique due to its stability and selective deprotection properties. The ivDde group is more stable to piperidine compared to the Dde group, making it suitable for longer peptide sequences and more complex modifications .
Propiedades
Fórmula molecular |
C19H32N2O4 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
InChI |
InChI=1S/C19H32N2O4/c1-12(2)9-14(21-8-6-5-7-13(20)18(24)25)17-15(22)10-19(3,4)11-16(17)23/h12-13,22H,5-11,20H2,1-4H3,(H,24,25)/t13-/m0/s1 |
Clave InChI |
KKHHTZGWUGACJA-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)CC(=NCCCC[C@@H](C(=O)O)N)C1=C(CC(CC1=O)(C)C)O |
SMILES canónico |
CC(C)CC(=NCCCCC(C(=O)O)N)C1=C(CC(CC1=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)

![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)







![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)

